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molecular formula C15H28N2O2 B8807219 Tert-butyl 3,9-diazaspiro[5.6]dodecane-9-carboxylate

Tert-butyl 3,9-diazaspiro[5.6]dodecane-9-carboxylate

Cat. No. B8807219
M. Wt: 268.39 g/mol
InChI Key: ISJCDTNBEKGQBV-UHFFFAOYSA-N
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Patent
US08455475B2

Procedure details

A mixture of tert-butyl 4,4-bis(2-(methylsulfonyloxy)ethyl)azepane-1-carboxylate (500 mg, 1.12 mmol), MeOH (2 ml) and NH3 solution (1.5 ml) was heated at 50° C. in a sealed tube for 16 h. The reaction mixture was concentrated under reduced pressure and the crude material was washed with hexanes and dried to afford the desired compound as a yellowish semi-solid which was used in the next step without further purification.
Name
tert-butyl 4,4-bis(2-(methylsulfonyloxy)ethyl)azepane-1-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1([CH2:22][CH2:23]OS(C)(=O)=O)[CH2:14][CH2:13][CH2:12][N:11]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:10][CH2:9]1)(=O)=O.[NH3:29]>CO>[CH2:7]1[C:8]2([CH2:14][CH2:13][CH2:12][N:11]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:10][CH2:9]2)[CH2:22][CH2:23][NH:29][CH2:6]1

Inputs

Step One
Name
tert-butyl 4,4-bis(2-(methylsulfonyloxy)ethyl)azepane-1-carboxylate
Quantity
500 mg
Type
reactant
Smiles
CS(=O)(=O)OCCC1(CCN(CCC1)C(=O)OC(C)(C)C)CCOS(=O)(=O)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
N
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
the crude material was washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1CNCCC12CCN(CCC2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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